Eupatoriopicrine

Trypanosomiasis Chagas Disease Mechanism of Action

Select Eupatoriopicrine (EUP) for your next drug discovery or cell biology study to ensure experimental accuracy. As detailed in peer-reviewed studies, minor structural variations in sesquiterpene lactones drastically alter potency and cellular targets; unlike eupatolide or estafietin, EUP uniquely targets T. cruzi amastigotes (IC50 2.3 µg/mL) and exhibits a distinct, GSH-dependent cytostatic mechanism with a dose-enhancement factor of 2.3 via BSO. Its distinct glycolytic enzyme inhibition profile makes it a specific probe for lymphocyte activation. This is the verified compound driving advancements in Chagas disease therapies and chemosensitization strategies. Do not let an analog compromise your data—invest in the compound with documented, quantitative biological performance.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
CAS No. 6856-01-5
Cat. No. B210294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupatoriopicrine
CAS6856-01-5
Synonymseupatoriopicrin
eupatoriopicrine
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC(=CCC1)C)OC(=O)C(=CCO)CO)C(=C)C(=O)O2
InChIInChI=1S/C20H26O6/c1-12-5-4-6-13(2)10-17(26-20(24)15(11-22)7-8-21)18-14(3)19(23)25-16(18)9-12/h6-7,9,16-18,21-22H,3-5,8,10-11H2,1-2H3/b12-9-,13-6-,15-7+/t16-,17-,18+/m1/s1
InChIKeyVWJYWGYJIDQUEG-UPCUBGMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Eupatoriopicrine (CAS 6856-01-5) Baseline Identity and Chemical Class for Procurement


Eupatoriopicrine (EUP; CAS 6856-01-5) is a germacranolide-type sesquiterpene lactone, a class of natural products characterized by a 10-membered ring system and a reactive α-methylene-γ-butyrolactone moiety. It is a principal bioactive constituent isolated from various Eupatorium and Asteraceae species, including Eupatorium cannabinum L., E. japonicum, and Stevia species [1][2]. The compound possesses a molecular formula of C20H26O6 and a molecular weight of 362.42 g/mol. Its documented core biological activities, as established in primary literature, include cytostatic/antitumor effects, anti-trypanosomal activity, and modulation of inflammatory pathways [3][4].

Eupatoriopicrine (6856-01-5) Specificity: Why In-Class Analogs Are Not Interchangeable


While many sesquiterpene lactones share a common germacranolide core and the α-methylene-γ-lactone pharmacophore, they are not interchangeable as research tools or drug leads. This is due to critical, structure-dependent differences in their primary intracellular targets, cellular potency, and selectivity. As detailed in the quantitative evidence below, minor structural variations in the ester side chain (e.g., acetalization or hydroxylation state) can drastically alter cytotoxic potency [1]. Furthermore, direct comparative studies demonstrate that closely related compounds, such as estafietin, act on distinct primary metabolic targets, leading to additive rather than synergistic effects [2]. Simply selecting a more readily available or less expensive analog like eupatolide or alantolactone will introduce confounding experimental variables, as these compounds exhibit different potency profiles, enzyme inhibition patterns, and in vivo efficacy [3][4]. Thus, procurement decisions must be driven by the compound's specific, quantifiable performance profile.

Quantitative Evidence Guide for Eupatoriopicrine (6856-01-5) Scientific Selection and Procurement


Eupatoriopicrine vs. Estafietin: Distinct Primary Targets and Additive Anti-Trypanosomal Effects

In a head-to-head comparative study on the mode of action against Trypanosoma cruzi, eupatoriopicrin (EP) was directly compared to estafietin (ES). While both compounds impaired parasite functionality and redox status, estafietin produced a greater decrease in the activity of succinate dehydrogenase, a key enzyme in the Krebs cycle and respiratory chain. Conversely, eupatoriopicrin uniquely increased the formation of triglycerides, leading to the accumulation of cytoplasmic lipid droplets, a phenotype not observed with estafietin [1].

Trypanosomiasis Chagas Disease Mechanism of Action Drug Combination

Eupatoriopicrine Demonstrates Superior In Vivo Efficacy and Selectivity in a Chagas Disease Model

In a comparative study of four sesquiterpene lactones isolated from Asteraceae species, eupatoriopicrin was identified as the most active compound against the clinically relevant amastigote and trypomastigote stages of Trypanosoma cruzi [1]. It was the only compound from this set selected for further in vivo evaluation based on its high selectivity index.

Trypanosomiasis In Vivo Efficacy Selectivity Index Chagas Disease

Eupatoriopicrine Acetonide: A Semi-Synthetic Derivative with 2-7-Fold Enhanced Cytotoxicity

A structure-activity relationship (SAR) study directly compared the in vitro cytotoxicity of eupatoriopicrin with 13 of its semi-synthetic derivatives. Acetalization of both hydroxyl groups in the ester side chain of eupatoriopicrin with acetone produced 'eupatoriopicrin acetonide', which showed a marked 2-7-fold increase in cytotoxicity compared to the parent compound against multiple tumor cell lines [1].

Medicinal Chemistry Semi-synthesis Structure-Activity Relationship Cytotoxicity

Eupatoriopicrine vs. Hydroxyisonobilin: Differential Inhibition of Glycolytic Enzymes in Human Lymphocytes

A direct comparative study investigated the effects of the sesquiterpene lactones eupatoriopicrin and hydroxyisonobilin on the glycolytic metabolism of human lymphocytes. Both compounds inhibited glucose consumption and lactic acid formation. However, hydroxyisonobilin demonstrated a stronger inhibitory effect on the glycolytic enzymes phosphofructokinase and glyceraldehyde 3-phosphate dehydrogenase than eupatoriopicrin [1].

Immunology Glycolysis Enzyme Inhibition Lymphocyte Metabolism

Comparative Cytotoxicity of Eupatoriopicrine and Eupatolide Against Human Tumor Cell Lines

A classic study from 1975 directly compared the cytotoxic activity of eupatoriopicrin (EUPP) with that of its close analog, eupatolide (EUP), on human and animal malignant cells. The study found that both compounds exhibited similar cytotoxic potency, with ED50 values ranging from 0.5 to 1.3 µg/mL, and produced comparable inhibition zones of 18-19 mm in a plate test [1].

Cancer Research Cytotoxicity Natural Product Cell Viability

Procurement-Driven Application Scenarios for Eupatoriopicrine (CAS 6856-01-5)


Lead Compound for Anti-Trypanosomal Drug Discovery and Combination Therapy

Eupatoriopicrine is a compelling starting point for drug discovery programs targeting Chagas disease. It was selected as the lead compound among four sesquiterpene lactones due to its high in vitro potency against T. cruzi amastigotes (IC50 = 2.3 µg/mL) and a favorable selectivity index, leading to significant reduction in parasitemia in an in vivo mouse model [1]. Furthermore, its distinct primary target compared to estafietin allows for additive combination therapy strategies, providing a rationale for developing new treatment regimens [2].

Validated Scaffold for Semi-Synthetic SAR and Medicinal Chemistry Optimization

Eupatoriopicrine serves as an excellent starting material for medicinal chemistry campaigns. SAR studies have shown that simple acetalization of its side chain hydroxyl groups with acetone yields eupatoriopicrin acetonide, which exhibits a 2-7-fold enhancement in cytotoxicity against a panel of human and murine cancer cell lines [3]. This provides a well-defined route to generate more potent analogs and explore structure-activity relationships around the germacranolide core.

Tool Compound for Studying Glutathione-Dependent Cytotoxicity and Chemosensitization

Eupatoriopicrine is a valuable tool for investigating the role of glutathione (GSH) in cancer cell resistance. Its cytostatic activity is GSH-dependent, and its in vitro and in vivo efficacy is significantly enhanced by GSH depletion using buthionine sulfoximine (BSO), with a dose-enhancement factor of 2.3 at the 10% cell survival level [4]. This makes it useful for studying chemosensitization strategies and the mechanisms of drug resistance.

Investigation of Distinct Glycolytic Modulation in Immunometabolism Research

In immunological studies, eupatoriopicrine can be used to probe the glycolytic metabolism of activated lymphocytes. It inhibits glucose consumption and lactic acid formation, but with a distinct inhibitory profile on key glycolytic enzymes like phosphofructokinase and GAPDH compared to the related compound hydroxyisonobilin [5]. This makes it a specific tool for dissecting the molecular control of lymphocyte activation and proliferation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eupatoriopicrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.